molecular formula C11H14N4O3S B1440843 ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate CAS No. 1306739-16-1

ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate

Cat. No.: B1440843
CAS No.: 1306739-16-1
M. Wt: 282.32 g/mol
InChI Key: NEJVBXZFDNSWIO-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C11H14N4O3S and its molecular weight is 282.32 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular Formula C₁₁H₁₄N₄O₃S
Molecular Weight 282.32 g/mol
CAS Number 1306739-16-1
MDL Number MFCD19103342

Antiproliferative Effects

Recent studies have indicated that derivatives of triazole and isoxazole exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing the triazole moiety have shown enhanced activity compared to their non-triazole counterparts. In particular, compounds similar to this compound were tested for their efficacy against different cancer cell lines:

  • Cell Lines Tested :
    • L1210 (murine leukemia)
    • CEM (human T-lymphocyte)
    • HeLa (human cervix carcinoma)
    • HMEC-1 (human microvascular endothelial cells)
  • IC50 Values :
    • The IC50 value for related compounds often ranged from 9.6 µM to higher concentrations depending on the specific structural modifications made to the triazole or isoxazole rings .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific substitutions on the triazole and isoxazole rings are crucial for enhancing biological activity. The presence of electron-donating groups, such as methyl groups at position 5 of the triazole ring, significantly increases cytotoxicity against tumor cells.

Key Findings from SAR Studies :

  • Triazole Ring : Essential for reducing IC50 values in cancer cell lines.
  • Isoxazole Modifications : Alterations in the carboxylate group can influence solubility and bioavailability.

Study 1: Anticancer Activity

In a study examining the anticancer properties of various isoxazole derivatives, this compound was included among synthesized compounds. The results demonstrated that this compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values comparable to established chemotherapeutics .

Study 2: Molecular Docking Analysis

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cell proliferation pathways. The docking simulations suggested that the compound effectively binds to ATP-binding sites in key oncogenes, potentially inhibiting their function .

Properties

IUPAC Name

ethyl 5-methyl-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-4-17-10(16)9-8(6(2)18-15-9)5-19-11-12-7(3)13-14-11/h4-5H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJVBXZFDNSWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1CSC2=NNC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate
Reactant of Route 2
ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate
Reactant of Route 5
ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate
Reactant of Route 6
ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate

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